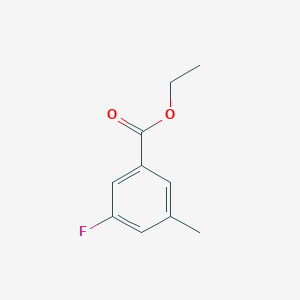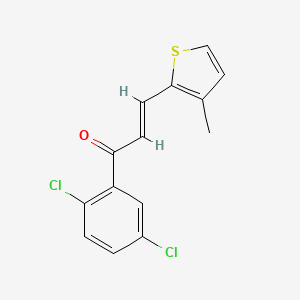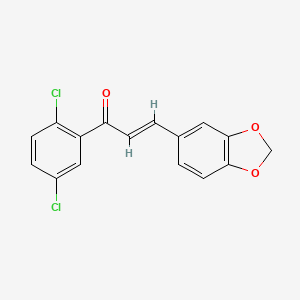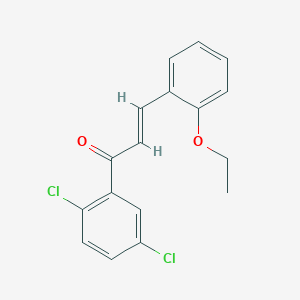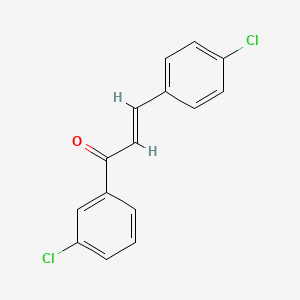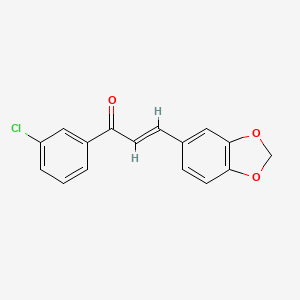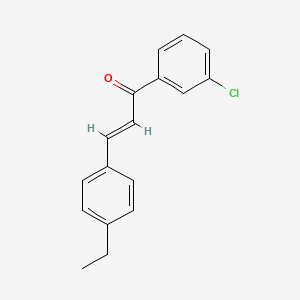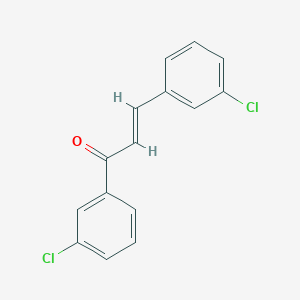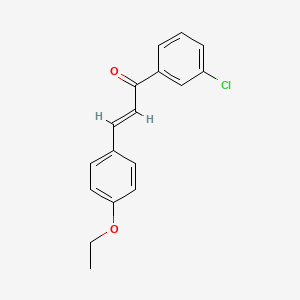
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, commonly referred to as ‘3-chloro-4-ethoxy-phenyl-prop-2-en-1-one’ (CEPPO). It is a relatively new compound, first reported in the literature in 2019. CEPPO has been investigated for its potential applications in a variety of scientific fields, including synthetic chemistry, organic chemistry and pharmacology. In
Applications De Recherche Scientifique
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been used as a starting material in the synthesis of novel compounds and in the synthesis of heterocyclic compounds. In pharmacology, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been investigated for its potential to act as an anti-inflammatory, anti-cancer and anti-diabetic agent. It has also been studied for its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one acts as an agonist of the PPAR-γ receptor, which is involved in the regulation of inflammation, glucose metabolism, and lipid metabolism. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to reduce the levels of glucose and cholesterol in the blood, suggesting its potential use as a therapeutic agent for diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and easy synthesis. In addition, its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research. However, the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is still not fully understood, and its effects on humans are still unknown. Therefore, further research is needed to fully understand its potential therapeutic applications.
Orientations Futures
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one research include further investigation of its mechanism of action and its effects on humans. In addition, further research is needed to explore its potential applications in the treatment of diabetes, cancer, and other metabolic disorders. Furthermore, research into the potential synergistic effects of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one with other compounds should be explored. Finally, studies into the potential toxicity of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one should be conducted in order to ensure its safe use in humans.
Méthodes De Synthèse
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form a Schiff base. This Schiff base is then reduced to (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one using a reducing agent, such as sodium borohydride. The reaction is carried out in an aqueous solution at a temperature of 60°C for about 4 hours.
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDLAVOCCZJPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

